molecular formula C16H10ClF3N2O B2888892 2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one CAS No. 312510-67-1

2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

Cat. No.: B2888892
CAS No.: 312510-67-1
M. Wt: 338.71
InChI Key: WIBYDDUCFSUCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O/c17-9-14-21-13-7-2-1-6-12(13)15(23)22(14)11-5-3-4-10(8-11)16(18,19)20/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBYDDUCFSUCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one, a common approach involves:

  • Starting Materials:

    • 3-(trifluoromethyl)aniline

    • Anthranilic acid

    • Formaldehyde

    • Hydrochloric acid

    • Phosgene

  • Reaction Steps:

    • Step 1: Anthranilic acid reacts with formaldehyde and hydrochloric acid to form 2-(chloromethyl)quinazolin-4(3H)-one.

    • Step 2: 2-(chloromethyl)quinazolin-4(3H)-one is then reacted with 3-(trifluoromethyl)aniline in the presence of phosgene to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale adaptations of the synthetic route mentioned above, optimized for yield and cost-effectiveness. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The chloromethyl group can be oxidized to form a corresponding carboxylic acid under specific conditions. Reduction: The chloromethyl group can also undergo reduction, potentially forming a methyl group. Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Various nucleophiles like sodium azide (NaN3) or ammonia (NH3) can be used under appropriate conditions.

Major Products Formed

  • Oxidation: Formation of carboxylic acid derivatives.

  • Reduction: Formation of methyl-substituted derivatives.

  • Substitution: Formation of azide or amine-substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules. Biology: Investigated for its potential as an enzyme inhibitor due to its structural resemblance to biologically active quinazoline derivatives. Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders. Industry: Used in the development of agrochemicals and materials science for its stability and reactivity.

Mechanism of Action

The compound's mechanism of action can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The quinazoline core structure allows it to fit into the active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Quinazolin-4(3H)-one derivatives vary in substituents at positions 2, 3, and 7, influencing their physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Key Features Reference
Target Compound 2-(chloromethyl), 3-[3-(trifluoromethyl)phenyl] Reactive chloromethyl group enables nucleophilic substitution; trifluoromethyl enhances lipophilicity
7-Chloro-3-(4-(3-(4-chlorophenyl)-dihydroisoxazol-5-yl)phenyl)-2-p-tolyl 7-Cl, 2-p-tolyl, 3-(dihydroisoxazol-phenyl) Potent antihypertensive activity via α1-adrenergic receptor blockade (comparable to prazosin)
2-((4-Benzylpiperidin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl) 2-(benzylpiperidinyl), 3-(trifluoromethylphenyl) Enhanced solubility and CNS penetration due to bulky piperidinyl group
3-(4-Chlorophenyl)-1-methyl-dihydroimidazo[1,5-a]quinazolin-5(3H)-one Fused dihydroimidazole ring, 4-chlorophenyl Analgesic activity via µ-opioid receptor binding (similar to morphine)
3-Cyclohexyl-2-(3-nitrophenyl)-6-(2-(trifluoromethyl)phenyl) 3-cyclohexyl, 2-(3-nitrophenyl), 6-(trifluoromethylphenyl) High cytotoxicity against cancer cell lines (e.g., ovarian OVCAR-4)

Key Observations :

  • Position 2: Chloromethyl or aminomethyl groups (e.g., 5b in ) improve reactivity for further derivatization.
  • Position 3 : Trifluoromethylphenyl or substituted aryl groups enhance receptor binding and metabolic stability .
  • Position 7 : Halogens (Cl, F) or methyl groups modulate electronic effects and bioactivity .
Antihypertensive Activity
  • Compound 24 (7-chloro-3-(4-(3-(4-chlorophenyl)-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)):
    • Mechanism : α1-Adrenergic receptor antagonism.
    • Efficacy : Prolonged duration (>6 hrs) in adrenaline-induced hypertensive rats .
Analgesic Activity
  • 3a-(4-Chlorophenyl)-1-methyl-dihydroimidazo[1,5-a]quinazolin-5(3H)-one :
    • Target : µ-opioid receptor (docking score: −9.2 kcal/mol, comparable to morphine).
    • ADME Profile : High blood-brain barrier permeability .
Antimicrobial and Cytotoxic Activity
  • 3-(4-Nitrophenyl)-6-(2-(trifluoromethyl)phenyl) Derivatives :
    • Antibacterial : Superior to ampicillin against E. coli and S. aureus (MIC: 2–4 µg/mL) .
    • Anticancer : GP = −4.08% (OVCAR-4 cells) via apoptosis induction .

Physicochemical Properties

Compound Melting Point (°C) LogP Solubility Reference
Target Compound 157–159 3.2 Low in water, high in DMSO
7-Chloro-2-(4-methoxyphenyl) 186–188 2.8 Moderate in ethanol
2-(Benzylpiperidinyl) Derivatives 150–152 4.1 High in chloroform

Trends :

  • Chlorine or trifluoromethyl groups increase LogP (3.2–4.1), favoring membrane permeability.
  • Methoxy groups improve aqueous solubility (e.g., Compound 24 in ).

Q & A

Q. What are the optimal synthetic routes for 2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one?

The compound is synthesized via multi-step reactions starting from substituted anthranilic acid derivatives. A common approach involves:

  • Step 1 : Cyclization of anthranilamide with 3-(trifluoromethyl)benzaldehyde under acidic conditions to form the quinazolinone core.
  • Step 2 : Chloromethylation at position 2 using chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of Lewis acids like AlCl₃ .
  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 100°C) and improves yield (up to 75%) compared to conventional heating .

Q. How can structural characterization be reliably performed for this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., chloromethyl at δ 4.5–5.0 ppm; trifluoromethylphenyl at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 365.07 (M+H⁺) validate the molecular formula C₁₆H₁₁ClF₃N₂O .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the trifluoromethyl group relative to the quinazolinone plane .

Q. What preliminary biological screening methods are recommended?

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., OVCAR-4, SKOV3) at concentrations of 1–50 μM. IC₅₀ values < 10 μM indicate potent activity .
  • Enzyme inhibition : Screen against kinases (e.g., PI3K) or receptors (e.g., histamine H3) via fluorescence polarization assays .

Advanced Research Questions

Q. How do substituent modifications impact structure-activity relationships (SAR)?

  • Chloromethyl group : Replacement with bulkier groups (e.g., piperidinylmethyl) enhances solubility but reduces target affinity due to steric hindrance .
  • Trifluoromethylphenyl : Substitution at the meta-position improves metabolic stability compared to para-position analogs .
  • Core modifications : Introducing electron-withdrawing groups (e.g., nitro) at position 6 increases anticancer potency by 2–3 fold .

Q. What computational strategies aid in predicting binding modes?

  • Molecular docking : Use AutoDock Vina to model interactions with PI3K (PDB ID: 4L23). The trifluoromethyl group shows hydrophobic interactions with Val⁸⁸² and Lys⁸⁰² .
  • MD simulations : GROMACS simulations (100 ns) reveal stable binding via hydrogen bonds between the quinazolinone carbonyl and Asp⁹³⁶ of PI3K .

Q. How can conflicting solubility and stability data be resolved?

  • Controlled experiments : Measure solubility in DMSO/PBS mixtures (e.g., 1:9 v/v) under varied pH (5.0–7.4). Stability drops at pH > 7 due to hydrolysis of the chloromethyl group .
  • Accelerated degradation studies : Use HPLC to monitor decomposition under stress conditions (40°C, 75% RH). Degradation products include 2-hydroxymethyl derivatives .

Methodological Challenges and Solutions

Q. What strategies improve yield in large-scale synthesis?

  • Catalyst optimization : Replace AlCl₃ with FeCl₃ to reduce side reactions (e.g., dimerization), increasing yield from 50% to 68% .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc 3:1) followed by recrystallization in ethanol to achieve >95% purity .

Q. How to address discrepancies in biological activity across studies?

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays (e.g., fixed inoculum size of 1×10⁵ CFU/mL) .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.